molecular formula C₃₄H₃₂ClNO₃S B131817 Montelukast Methyl Ketone CAS No. 937275-23-5

Montelukast Methyl Ketone

Cat. No. B131817
CAS RN: 937275-23-5
M. Wt: 570.1 g/mol
InChI Key: DYLOVNSFPNMSRY-OTVRWNPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Montelukast methyl ketone (MMK) is a synthetic compound that is used in a variety of applications, including as a pharmaceutical intermediate, a chemical intermediate, and a laboratory reagent. MMK is a highly versatile and widely used compound, and its physical and chemical properties make it a valuable tool for scientists and researchers.

Scientific Research Applications

Montelukast's Role in Asthma and Allergic Rhinitis

Montelukast, a leukotriene receptor antagonist, has been extensively studied for its efficacy in managing asthma and allergic rhinitis. Research indicates its ability to modify the pathophysiological mechanisms of asthma, demonstrating improvement in clinical and functional manifestations of the disease. Montelukast has shown effectiveness in various asthma phenotypes, including exercise-induced asthma, asthma associated with allergic rhinitis, and asthma in obese patients, suggesting its potential for tailored treatment according to clinical and biological phenotypes (P. Paggiaro & E. Bacci, 2011).

Potential in COVID-19 Management

An intriguing application of Montelukast has emerged in the context of COVID-19, where its antiviral properties, prevention of endotheliitis, and neurological disorder mitigation linked to SARS-CoV-2 have been highlighted. The drug's capabilities in improving atherogenic vascular inflammation, limiting ischemia/reperfusion phenomena, and mitigating acute respiratory distress syndrome suggest Montelukast as a candidate for further testing in COVID-19 outcomes prevention and treatment (J. Barrê, J. Sabatier, & C. Annweiler, 2020).

Broader Therapeutic Potential

Montelukast's therapeutic reach potentially extends into other inflammatory diseases beyond asthma and allergic rhinitis. Its antioxidant properties and anti-inflammatory effects have been recognized in various experimental models of inflammation, suggesting its utility in a range of diseases characterized by inflammatory processes. This expands the scope of Montelukast's application in scientific research, advocating for its assessment in conditions like cancer, atopic dermatitis, idiopathic chronic urticaria, and cardiovascular diseases, among others (G. Suddek, 2014).

Safety and Hazards

When handling Montelukast Methyl Ketone, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for Montelukast Methyl Ketone are not available, it’s worth noting that Montelukast, a related compound, is used in the treatment of asthma and allergic rhinitis . The development of a simple, rugged, and sensitive method for determining the Montelukast Sodium-related impurities in a tablet dosage form using RP-HPLC has been proposed .

Biochemical Analysis

Biochemical Properties

Montelukast Methyl Ketone, like its parent compound Montelukast, is expected to interact with various enzymes, proteins, and other biomolecules. Montelukast is known to selectively and competitively block the cysteinyl leukotriene 1 (CysLT1) receptor, preventing the binding of the inflammatory mediator leukotriene D4 (LTD4)

Cellular Effects

Given its structural similarity to Montelukast, it may influence cell function by modulating the activity of the CysLT1 receptor . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Montelukast is known to exert its effects by binding to the CysLT1 receptor and preventing the binding of LTD4 . This inhibits the inflammatory response mediated by leukotrienes. This compound may have a similar mechanism of action.

properties

IUPAC Name

2-[1-[[(1R)-3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32ClNO3S/c1-23(37)30-8-3-2-6-25(30)12-16-32(40-22-34(17-18-34)21-33(38)39)27-7-4-5-24(19-27)9-14-29-15-11-26-10-13-28(35)20-31(26)36-29/h2-11,13-15,19-20,32H,12,16-18,21-22H2,1H3,(H,38,39)/b14-9+/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLOVNSFPNMSRY-OTVRWNPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239556
Record name Montelukast methyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937275-23-5
Record name Montelukast methyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937275235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Montelukast methyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONTELUKAST METHYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42YE9Y3PHY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.